2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide
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Overview
Description
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C11H14F6N2O4S2 and a molecular weight of 416.36 g/mol . It is known for its unique properties, including high thermal stability, low volatility, and high ionic conductivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide typically involves the reaction of 2-methylpyridine with propyl bromide to form 2-methyl-1-propylpyridinium bromide. This intermediate is then reacted with lithium bistrifluoromethylsulfonyl)imide to yield the final product . The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound’s high ionic conductivity allows it to facilitate charge transfer processes in electrochemical applications. In biological systems, it can stabilize proteins and other biomolecules through its unique solvation properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bistrifluoromethylsulfonyl)imide
- 1-Methyl-1-propylpiperidinium bistrifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bistrifluoromethylsulfonyl)imide
Uniqueness
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide is unique due to its specific combination of a pyridinium cation with a bistrifluoromethylsulfonyl)imide anion. This combination imparts high thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for applications in high-temperature and electrochemical environments .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-methyl-1-propylpyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-7-10-8-5-4-6-9(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8H,3,7H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJRDAPHZUURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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